Vendor-Verified Purity: 98% vs. Industry Standard 95% for Phenoxypyridine Analogs
Commercial sourcing data indicate that 5-acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine is available at a purity specification of 98% from at least one major vendor (Leyan), compared to the more commonly observed 95% purity specification for related analogs such as 5-acetyl-2-(4-isopropylphenoxy)pyridine (CAS 1554658-68-2) . The higher purity specification reduces the probability of confounding effects from impurities in downstream biological assays and synthetic transformations.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% (Leyan, Cat. No. 1791316) |
| Comparator Or Baseline | 5-Acetyl-2-(4-isopropylphenoxy)pyridine: 95% (Bidepharm, Cat. No. BD00987659); general phenoxypyridine analog baseline: 95% |
| Quantified Difference | +3 percentage points absolute purity; approximately 60% reduction in maximum possible impurity content (from 5% to 2%) |
| Conditions | Vendor-supplied certificate of analysis (CoA) based on HPLC, NMR, or GC; specific analytical method may vary by batch |
Why This Matters
Higher purity reduces batch-to-batch variability and minimizes impurity-driven artifacts, directly supporting reproducibility in quantitative assays and synthetic derivatization.
